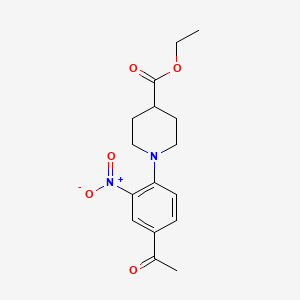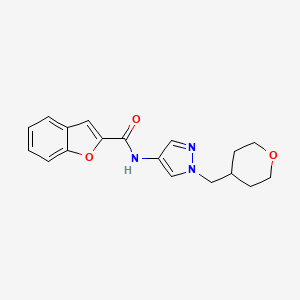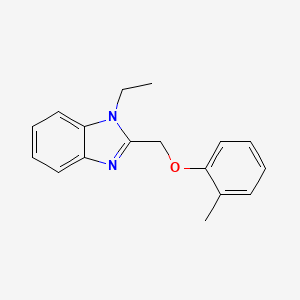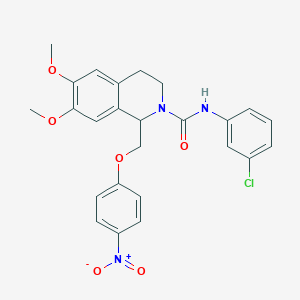
Ethyl 1-(4-acetyl-2-nitrophenyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Carboxyl Protecting Group
Ethyl 1-(4-acetyl-2-nitrophenyl)-4-piperidinecarboxylate has been studied for its potential use as a base-labile carboxyl protecting group. This protecting group, known as 2-(4-acetyl-2-nitrophenyl)ethyl (Anpe), has been compared with other base-labile protecting groups for its effectiveness and efficiency in synthesis processes. The synthesis of related alcohol precursors and amino acid derivatives, as well as the conditions for the removal of the protecting group, have been explored (Robles, Pedroso, & Grandas, 1993).
Enantiomeric Resolution Studies
Research has been conducted on the enantiomeric resolution and simulation studies of enantiomers of related compounds, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione. These studies are important for understanding the chiral properties and separation techniques of related compounds, which can be crucial in pharmaceutical synthesis (Ali et al., 2016).
Anticancer Agent Synthesis
Research has been done on synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluating them as potential anticancer agents. These studies involve the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended hybrids and their evaluation for anticancer properties, highlighting the potential therapeutic applications of related compounds (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-3-23-16(20)12-6-8-17(9-7-12)14-5-4-13(11(2)19)10-15(14)18(21)22/h4-5,10,12H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNSKCHQWTVZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Cyclohex-1-enylethyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo [3,4-b]pyridin-4-yl))amine](/img/structure/B2462545.png)

![7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2462549.png)



![benzofuran-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2462556.png)
methanone](/img/structure/B2462557.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide](/img/structure/B2462558.png)


![1-(3,4-Dichlorophenyl)-3-[2-(furan-3-YL)ethyl]urea](/img/structure/B2462562.png)